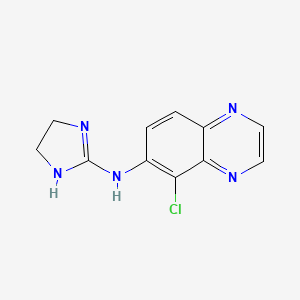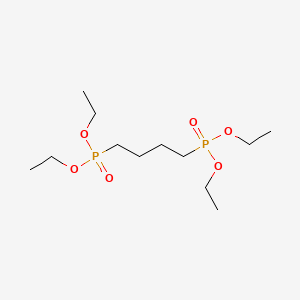
Tetraethylbutan-1,4-diylbis(phosphonat)
Übersicht
Beschreibung
Tetraethyl butane-1,4-diylbis(phosphonate) is an alkyl chain-based PROTAC linker . It has the molecular formula C12H28O6P2 .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .Molecular Structure Analysis
The molecular weight of Tetraethyl butane-1,4-diylbis(phosphonate) is 330.29 . The SMILES representation of its structure is O=P(OCC)(OCC)CCCCP(OCC)(OCC)=O .Chemical Reactions Analysis
As a PROTAC linker, Tetraethyl butane-1,4-diylbis(phosphonate) is involved in the formation of PROTACs . These molecules exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Tetraethyl butane-1,4-diylbis(phosphonate) has a molecular weight of 330.29 and a molecular formula of C12H28O6P2 .Wissenschaftliche Forschungsanwendungen
Freiradikalische Polymerisation
Tetraethylbutan-1,4-diylbis(phosphonat) wurde in der freiradikalischen Polymerisation verwendet . Diese Verbindung, ein 1,3-Butadien-Derivat mit zwei Diethylphosphonat-Funktionen in einem Molekül, wurde unter verschiedenen Bedingungen polymerisiert. Die Polymerisation wurde in Benzol bei 60 °C für 21 Stunden unter Verwendung von 1 mol% 2,2′-Azobisisobutyronitril als Initiator durchgeführt . Das erhaltene Polymer war klebrig und hatte ein zahlenmittleres Molekulargewicht von 69.000 .
Biokonjugation
Tetraethylbutan-1,4-diylbis(phosphonat) ist ein nicht spaltbarer Linker für die Biokonjugation . Es enthält eine COOR/Ester-Gruppe und eine COOR/Ester-Gruppe, wodurch es nützlich ist, um biologische Moleküle auf stabile Weise zu verbinden .
Inhibition der Squalensynthase
Bisphosphonate, einschließlich Tetraethylbutan-1,4-diylbis(phosphonat), wurden als Inhibitoren der Squalensynthase gefunden . Diese Hemmung schützt Zellen vor Cholesterin-abhängigen Cytolysinen . Das effektivste Bisphosphonat reduzierte die Pyolysin-induzierte Kaliumleckage aus Zellen, begrenzte Veränderungen im Zytoskelett, verhinderte Stressreaktionen von mitogen-aktivierten Proteinkinasen und reduzierte das Zellcholesterin .
Synthese von Aminobisphosphonaten
Tetraethylbutan-1,4-diylbis(phosphonat) wurde bei der Synthese von Aminobisphosphonaten verwendet . Aminobisphosphonate haben wichtige industrielle Anwendungen gefunden, vor allem als Inhibitoren der Skalierungsbildung und als Korrosionsinhibitoren, wobei diese Wirkungen auf ihre Fähigkeit zurückzuführen sind, Metallionen zu komplexieren .
Entwicklung neuer Biomaterialien und Nanomaterialien
Tetraethylbutan-1,4-diylbis(phosphonat) wurde beim Design und der Synthese neuer Biomaterialien und Nanomaterialien verwendet . Diese Materialien haben neben der therapeutischen Verwendung als traditionelle Bisphosphonate gute wachsende Anwendungen .
Wirkmechanismus
Target of Action
Tetraethyl butane-1,4-diylbis(phosphonate) is primarily used as a linker in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that target proteins for degradation .
Mode of Action
This compound acts as a linker in PROTACs, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, PROTACs can selectively degrade target proteins .
Result of Action
The primary result of the action of Tetraethyl butane-1,4-diylbis(phosphonate) is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-bis(diethoxyphosphoryl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFSBORIZJBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992716 | |
| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7203-67-0 | |
| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



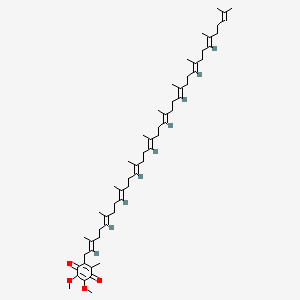

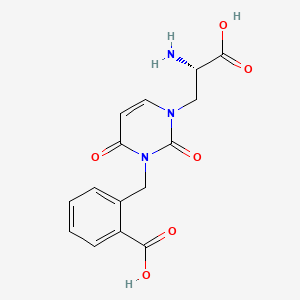
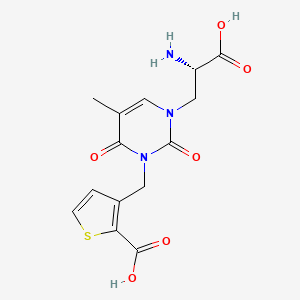
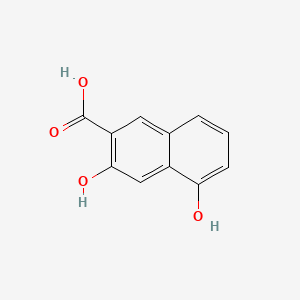

![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)
![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)
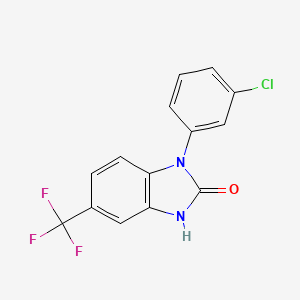
![3-[({[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B1682685.png)
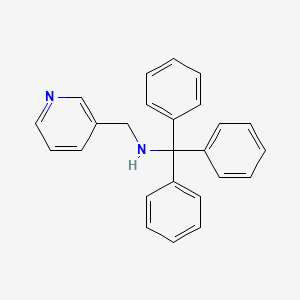
![4-[(E)-(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide](/img/structure/B1682689.png)
